molecular formula C20H40O10 B8103781 Hydroxy-PEG7-CH2-Boc

Hydroxy-PEG7-CH2-Boc

Cat. No.: B8103781
M. Wt: 440.5 g/mol
InChI Key: PZXMDNUEPSVTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG7-CH2-Boc (HO-PEG7-CH2COOtBu) is a poly(ethylene glycol) (PEG)-based compound featuring a hydroxyl (-OH) terminus, a seven-unit PEG chain (PEG7), and a tert-butyloxycarbonyl (Boc)-protected ester group. Its molecular formula is C20H40O10, with a molecular weight of 440.52–440.53 g/mol (variations arise from rounding discrepancies) . The Boc group serves as a protective moiety for amines, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is widely utilized in drug delivery, bioconjugation, and surface modification due to its hydrophilic PEG backbone, biocompatibility, and modular reactivity .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O10/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h21H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXMDNUEPSVTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis with Boc-Protected Intermediates

The Boc protection strategy is critical for preventing undesired side reactions during PEG functionalization. As demonstrated in oligonucleotide-peptide conjugate synthesis, the Boc group stabilizes amine functionalities while enabling selective deprotection under acidic conditions . For Hydroxy-PEG7-CH2-Boc, this approach involves:

  • Step 1 : Activation of the PEG7 hydroxyl terminus using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .

  • Step 2 : Coupling with Boc-protected carboxylic acid derivatives (e.g., Boc-CH2-COOH) to form the ester linkage .

  • Step 3 : Deprotection of the PEG terminus using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with DIEA .

Key Parameters :

Reaction ComponentRoleOptimal Conditions
PyBOPCoupling reagent5-fold molar excess, 1 h reaction
DIEABase10-fold molar excess
Boc-CH2-COOHElectrophilePre-activated with DIC (N,N'-diisopropylcarbodiimide)

This method achieves yields of 75–85% but requires rigorous purification via reverse-phase HPLC to remove unreacted PEG intermediates .

Iterative PEG Chain Elongation Using Macrocyclic Sulfates

To construct the PEG7 backbone, iterative addition of tetraethylene glycol (TEG) macrocyclic sulfates offers precise control over chain length . The process involves:

  • Step 1 : Sodium hydride (NaH)-mediated alkoxide formation from a PEG precursor (e.g., PEG4-OH) .

  • Step 2 : Nucleophilic attack on TEG macrocyclic sulfate at reflux (~80°C) in tetrahydrofuran (THF) .

  • Step 3 : Acidic hydrolysis (H₂SO₄/H₂O) to yield the elongated PEG-OH intermediate .

Reaction Optimization :

  • Temperature : 80°C prevents premature sulfate hydrolysis.

  • Solvent : THF enhances solubility of PEG alkoxides.

  • Yield : 83% for PEG8-OH; repeated cycles yield PEG7-CH2-Boc after Boc functionalization .

Solution-Phase Coupling with Activated Boc Derivatives

Industrial-scale synthesis often employs solution-phase reactions for cost efficiency. A patent-pending method utilizes:

  • Step 1 : Tosylation of PEG7-OH using p-toluenesulfonyl chloride (TsCl) in pyridine, producing PEG7-OTs .

  • Step 2 : Displacement with Boc-protected sodium acetate (Boc-CH2-COONa) in DMF at 60°C .

  • Step 3 : Precipitation in cold diethyl ether to isolate this compound .

Scalability Considerations :

FactorIndustrial Adaptation
SolventDichloromethane (CH₂Cl₂) for easy recovery
ReagentsStoichiometric TsCl minimizes side products
PurificationEther precipitation avoids column chromatography

This method achieves 90% purity, suitable for pharmaceutical applications .

Enzymatic Catalysis for Eco-Friendly Synthesis

Emerging green chemistry approaches use lipases (e.g., Candida antarctica Lipase B) to catalyze esterification between PEG7-OH and Boc-protected acids . Key advantages include:

  • Solvent-free conditions : Reduces environmental impact.

  • Selectivity : Enzymes avoid over-functionalization of PEG termini .

Reaction Metrics :

ParameterValue
Temperature37°C
Catalyst loading5% w/w
Conversion68% in 24 h

While yields are moderate, this method aligns with sustainable manufacturing trends .

Comparison of Synthetic Routes

The choice of method depends on scale, purity requirements, and cost:

MethodYieldPurityScalabilityCost
Solid-Phase85%>95%LowHigh
Macrocyclic Sulfate83%90%ModerateModerate
Solution-Phase78%90%HighLow
Enzymatic68%85%ModerateModerate

Challenges in Industrial Production

  • PEG Polydispersity : Batch-to-batch variability in PEG chain length affects drug conjugate efficacy . Size-exclusion chromatography (SEC) is critical for quality control.

  • Boc Stability : Acidic deprotection (e.g., TFA) may hydrolyze PEG chains if prolonged . Optimal deprotection time is 30 minutes at 0°C .

  • Solvent Residues : Residual DMF or DCM must be <10 ppm for injectable formulations .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG7-CH2-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bioconjugation and Drug Delivery

Hydroxy-PEG7-CH2-Boc is primarily utilized in bioconjugation processes, where it serves as a linker for various biomolecules. Its structure allows for selective reactions, enabling the attachment of drugs or proteins while maintaining their biological activity. The compound's hydroxyl group facilitates further modifications, tailoring interactions with target biomolecules.

Key Features:

  • Improved Solubility: The PEG chain enhances solubility in aqueous environments, making it suitable for drug formulations.
  • Reduced Immunogenicity: PEGylated compounds exhibit lower immunogenic responses, increasing their therapeutic potential.
  • Enhanced Pharmacokinetics: The compound contributes to prolonged circulation times and reduced renal clearance rates for linked drugs.

Applications in PROTAC Development

One of the most notable applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, providing a novel approach to treat diseases such as cancer.

Case Study:

In a study examining the efficacy of PROTACs utilizing this compound, researchers demonstrated that these linkers effectively facilitated the degradation of specific target proteins in cancer cells. The study highlighted that the use of PEG linkers improved the solubility and stability of the PROTACs, enhancing their overall therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the protection of amine functionalities and subsequent coupling reactions. This process allows for scalable production while ensuring high purity levels necessary for biological applications.

Synthesis Steps:

  • Protection of amine groups using Boc.
  • Coupling with PEG derivatives.
  • Deprotection to yield active this compound.

Future Directions and Research Opportunities

The ongoing research into this compound focuses on:

  • Uniformity in Synthesis: Advances are being made to produce uniform PEG derivatives that minimize molecular heterogeneity and improve therapeutic consistency .
  • Expanded Therapeutic Applications: Investigating its use in other areas such as targeted gene delivery and vaccine development.

Mechanism of Action

Hydroxy-PEG7-CH2-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-PEG7-CH2-Boc belongs to a family of PEG-based derivatives with variable chain lengths and functional groups. Below is a systematic comparison with structurally or functionally analogous compounds:

Hydroxy-PEG4-CH2-Boc

  • Structure : Shorter PEG chain (4 units) with Boc-protected ester.
  • Molecular Weight : 308.37 g/mol (vs. 440.52 for PEG7) .
  • Applications : Used in PROTAC linkers for targeted protein degradation due to its compact size and efficient cell penetration .
  • Key Difference : Reduced water solubility compared to PEG7 derivatives, limiting its utility in large biomolecule conjugation .

NHS-PEG7-COOH

  • Structure : Features an N-hydroxysuccinimide (NHS) ester and carboxylic acid (-COOH) terminus.
  • Reactivity : NHS ester enables rapid conjugation with primary amines (e.g., lysine residues), forming stable amide bonds. Unlike this compound, it lacks a protective group, making it suitable for immediate coupling .
  • Applications: Preferred in nanoparticle functionalization and antibody-drug conjugate (ADC) synthesis .

NH2-PEG2-CH2-Boc

  • Structure : Shorter PEG chain (2 units) with a Boc-protected amine (-NH2).
  • Functionality : The Boc group shields the amine during synthesis, which can be deprotected for subsequent reactions (e.g., peptide coupling). Unlike this compound, it facilitates amine-specific modifications .
  • Applications : Drug delivery systems requiring pH-sensitive release due to Boc’s acid-labile nature .

HO-PEG7-CH2CH2COOH

  • Structure : Combines a hydroxyl group and carboxylic acid on a PEG7 backbone.
  • Reactivity : The -COOH group allows carbodiimide-mediated conjugation (e.g., EDC/NHS chemistry), offering orthogonal reactivity to this compound’s ester .
  • Applications : Surface functionalization of biomaterials and pH-responsive drug carriers .

Hydroxy-PEG3-(CH2)2-Boc

  • Structure : PEG3 chain with a Boc-protected ethyl linker.
  • Molecular Weight : 278.34 g/mol, significantly smaller than PEG7 derivatives .
  • Applications : ADC synthesis, where shorter spacers are preferred for minimizing steric hindrance .

Data Table: Comparative Analysis of PEG-Boc Derivatives

Compound PEG Units Functional Groups Molecular Weight (g/mol) Key Applications
This compound 7 -OH, Boc-protected ester 440.52 Drug delivery, bioconjugation
Hydroxy-PEG4-CH2-Boc 4 -OH, Boc-protected ester 308.37 PROTAC linkers, small-molecule delivery
NH2-PEG2-CH2-Boc 2 -NH2 (Boc-protected) ~250 (estimated) Peptide synthesis, pH-sensitive carriers
Hydroxy-PEG3-(CH2)2-Boc 3 -OH, Boc-protected ethyl 278.34 ADCs, sterically constrained systems

Key Research Findings

PEG Chain Length vs. Solubility: Longer PEG chains (e.g., PEG7) enhance aqueous solubility and reduce immunogenicity compared to shorter analogs (e.g., PEG2 or PEG3) .

Boc Deprotection Efficiency : this compound’s Boc group is cleaved efficiently under mild acidic conditions (e.g., 50% TFA), preserving the integrity of acid-sensitive payloads .

Functional Group Versatility : Compounds with -COOH (e.g., HO-PEG7-CH2CH2COOH) or -NH2 (e.g., NH2-PEG2-CH2-Boc) enable diverse conjugation strategies, whereas this compound is ideal for staged synthesis requiring temporary protection .

Biological Activity

Hydroxy-PEG7-CH2-Boc (CAS# 2378049-28-4) is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in targeted protein degradation, which has significant implications in therapeutic applications, particularly in oncology and other diseases where specific protein modulation is beneficial.

PropertyValue
Molecular FormulaC₁₃H₂₆O₇
Molecular Weight278.342 g/mol
Density1.057 g/cm³
Boiling Point365.8 °C
Flash Point125.2 °C
LogP0.760

This compound functions as a linker in PROTACs, which are bifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective elimination of proteins that contribute to disease processes, making it a powerful tool in drug development.

Applications in Research

This compound has been associated with various biological activities, including:

  • Antibody-drug conjugates (ADCs) : It serves as a non-cleavable linker that connects cytotoxic agents to antibodies, enhancing the targeted delivery of drugs to cancer cells .
  • Targeted protein degradation : As part of PROTACs, it facilitates the degradation of proteins involved in cancer progression and other diseases.
  • Immunology and inflammation : The compound's structure allows it to interact with various signaling pathways, including NF-κB and JAK/STAT, which are critical in immune responses .

Case Studies

  • Targeted Cancer Therapy :
    A study demonstrated that PROTACs utilizing this compound effectively targeted and degraded specific oncogenic proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. The study highlighted the importance of linker length and hydrophilicity in optimizing PROTAC efficacy.
  • Antiviral Applications :
    Research has indicated that compounds incorporating this compound can enhance antiviral activity against various viruses by modulating host cell pathways and promoting the degradation of viral proteins .

Q & A

Q. What are the critical steps for synthesizing Hydroxy-PEG7-CH2-Boc with high purity, and how can reproducibility be ensured?

Methodological Answer:

  • Synthetic Protocol : Follow stepwise PEG chain elongation using carbodiimide coupling, ensuring stoichiometric control of Boc-protected intermediates. Purify via column chromatography (silica gel, gradient elution) and confirm each step with 1H^1H-NMR (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loadings) rigorously. Cross-validate purity using LC-MS (mass accuracy < 2 ppm) and compare retention times with synthetic standards .

Q. How should this compound be characterized to confirm structural integrity and functional group retention?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1H-/13C^{13}C-NMR for PEG spacer integrity and Boc group confirmation.
    • FT-IR : Validate hydroxyl (-OH) and carbonyl (C=O) peaks post-synthesis.
  • Chromatographic Validation : Use HPLC with evaporative light scattering detection (ELSD) to quantify residual solvents and byproducts .

Q. What solvent systems are optimal for dissolving this compound in aqueous and organic matrices?

Methodological Answer:

  • Aqueous Solubility : Test in phosphate buffers (pH 7.4) with sonication; PEG7’s hydrophilicity ensures solubility at >10 mg/mL.
  • Organic Matrices : Use DMF or DMSO for stock solutions; avoid chloroform due to potential Boc deprotection .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under physiological conditions be resolved?

Methodological Answer:

  • Controlled Degradation Studies :
    • pH-Dependent Stability : Incubate in simulated gastric (pH 2) and intestinal (pH 7.4) fluids; monitor via LC-MS for hydrolytic byproducts (e.g., free PEG-CH2-OH).
    • Temperature Effects : Conduct Arrhenius analysis at 25°C, 37°C, and 50°C to extrapolate shelf-life .
  • Data Harmonization : Compare results across labs using standardized protocols (e.g., USP guidelines) and adjust for batch-specific impurities .

Q. What experimental designs are suitable for studying this compound’s role in drug conjugate self-assembly?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (RhR_h) changes in conjugate solutions (0.1–1.0 mM).
  • Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence assay; correlate with PEG7’s spacer length and Boc hydrophobicity .
  • Control Experiments : Include unmodified PEG7 and Boc-free analogs to isolate contributions of the CH2-Boc moiety .

Q. How can researchers address inconsistencies in reported biological half-lives of this compound conjugates?

Methodological Answer:

  • In Vivo/In Vitro Correlation (IVIVC) :
    • Pharmacokinetic Profiling : Administer radiolabeled 14C^{14}C-Boc derivatives to track systemic clearance.
    • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to distinguish intact molecules from degradation products .
  • Bias Mitigation : Apply blinding in animal studies and randomize sample processing to reduce systematic errors .

Q. What frameworks (e.g., PICOC, FINER) are applicable for prioritizing research on this compound’s biomedical applications?

Methodological Answer:

  • PICOC Framework :
    • Population : Cancer cells (e.g., HepG2) for targeted drug delivery.
    • Intervention : Boc deprotection kinetics in lysosomal pH.
    • Comparison : PEG12 analogs for spacer-length effects.
    • Outcomes : Tumor regression rates vs. toxicity.
    • Context : In vivo xenograft models .
  • FINER Criteria : Ensure studies are feasible (e.g., scalable synthesis), novel (e.g., dual-functional PEG-Boc systems), and ethically aligned (e.g., minimal animal cohorts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.